molecular formula C18H18ClN3O2S B2735691 5-chloro-2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034292-19-6

5-chloro-2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2735691
CAS No.: 2034292-19-6
M. Wt: 375.87
InChI Key: QSWVGKYOEATBCG-UHFFFAOYSA-N
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Description

5-chloro-2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is an organic building block . It has been reported as an intermediate in the synthesis of glyburide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of substituted pyrazole derivatives were prepared from N 1- [4- (cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides 2a – c, which were prepared from N - (4-acetylphenyl)-5-chloro-2-methoxybenzamide as starting material . Treating of compound 2a – c with methylhydrazine or phenylhydrazine afforded the corresponding N -substituted pyrazoline derivatives 3a – c and 4a – c, respectively .


Chemical Reactions Analysis

The acryloyl derivatives 2a – c were reacted with hydrazine hydrate in dioxane afforded a pyrazoline 5a – c, which was acetylated with acetyl chloride in dioxane to yield the N -acetyl analogue 6a – c . In addition, pyrazoline 5c was reacted with morpholine in the presence of paraformaldehyde to give the corresponding N -substituted pyrazoline derivative 7 .

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

The synthesis and characterization of celecoxib derivatives, including compounds structurally related to the given chemical, have shown potential anti-inflammatory and analgesic activities. These derivatives do not cause tissue damage in liver, kidney, colon, and brain compared to untreated controls, suggesting their safer profile for therapeutic use (Ş. Küçükgüzel et al., 2013).

Antioxidant and Anticancer Activities

The same study by Ş. Küçükgüzel et al. (2013) also reports on the antioxidant and anticancer activities of these celecoxib derivatives. Selected compounds exhibited significant anticancer activity against 60 human tumor cell lines, highlighting the potential for development into therapeutic agents.

Antimicrobial Activity

Synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. This suggests the potential for these compounds to serve as the basis for new antimicrobial agents (S. Y. Hassan, 2013).

Anti-HCV Activity

Compounds within this class have displayed modest inhibition of HCV NS5B RdRp activity, indicating a potential role in the treatment of hepatitis C virus infections (Ş. Küçükgüzel et al., 2013).

Enzyme Inhibition

Derivatives of the chemical have been studied for their carbonic anhydrase inhibitory effects, displaying good inhibition profiles on hCA IX and XII isoenzymes. This points to potential applications in the treatment of conditions where carbonic anhydrase inhibition is beneficial, such as glaucoma and certain types of edema (H. Gul et al., 2016).

Properties

IUPAC Name

5-chloro-2-methyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-14-7-8-17(19)11-18(14)25(23,24)21-9-10-22-13-16(12-20-22)15-5-3-2-4-6-15/h2-8,11-13,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWVGKYOEATBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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